Trimethyl((4-pentylphenyl)ethynyl)silane

Descripción general

Descripción

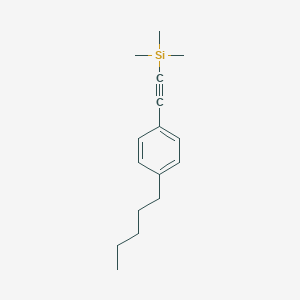

Trimethyl((4-pentylphenyl)ethynyl)silane is an organic compound that belongs to the class of alkynes It features a trimethylsilyl group attached to an acetylene moiety, which is further connected to a 4-pentylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((4-pentylphenyl)ethynyl)silane typically involves the coupling of 4-pentylphenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Trimethyl((4-pentylphenyl)ethynyl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation can reduce the alkyne to an alkene or alkane.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas.

Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Aplicaciones Científicas De Investigación

Trimethyl((4-pentylphenyl)ethynyl)silane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound is explored for its potential in creating organic semiconductors and liquid crystals.

Biology and Medicine: While specific biological applications are limited, derivatives of similar compounds are investigated for their potential in drug development and bioimaging.

Mecanismo De Acción

The mechanism of action of Trimethyl((4-pentylphenyl)ethynyl)silane is primarily related to its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and materials science .

Comparación Con Compuestos Similares

Similar Compounds

4-Pentylphenylacetylene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.

Trimethylsilylacetylene: Does not have the 4-pentylphenyl group, limiting its applications in materials science.

2-(4-Pentylphenyl)ethynylbenzene: Similar structure but without the trimethylsilyl group, affecting its reactivity and stability.

Uniqueness

Trimethyl((4-pentylphenyl)ethynyl)silane is unique due to the combination of the 4-pentylphenyl and trimethylsilyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in synthetic chemistry and materials science.

Actividad Biológica

Trimethyl((4-pentylphenyl)ethynyl)silane is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C14H26Si

- Molecular Weight : 250.53 g/mol

- CAS Number : 17557-09-4

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the following mechanisms:

- Silicon Interaction : Silicon compounds can mimic certain biological elements, influencing enzyme activity and cellular signaling pathways.

- Hydrophobic Interactions : The pentyl group enhances hydrophobic interactions, facilitating the compound's integration into lipid membranes and potentially affecting membrane fluidity and protein function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that silane compounds can possess antimicrobial effects, although specific data on this compound is limited.

- Cellular Effects : It may influence cell proliferation and apoptosis, particularly in cancer cell lines. Studies are ongoing to elucidate these effects in greater detail.

Case Studies and Research Findings

- Antitumor Activity :

- Biocompatibility :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Organosilicon Compound | Antitumor, antimicrobial (preliminary data) |

| 1,4-Bis(trimethylsilyl)benzene | Aromatic Silane | Antioxidant properties |

| p-Phenylenebis(trimethylsilane) | Aromatic Silane | Potential anticancer effects |

Propiedades

IUPAC Name |

trimethyl-[2-(4-pentylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24Si/c1-5-6-7-8-15-9-11-16(12-10-15)13-14-17(2,3)4/h9-12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMHWMRQVNSBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.